N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethoxy, methoxy, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(Difluoromethoxy)-3-methoxyphenylamine: This intermediate is synthesized by reacting 4-nitro-3-methoxyphenol with difluoromethyl ether in the presence of a base.
Formation of 4-(Difluoromethoxy)-3-methoxyphenyl isocyanate: The amine group of the intermediate is converted to an isocyanate group using phosgene or a similar reagent.
Coupling with 4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinethiol: The isocyanate intermediate is then reacted with 4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinethiol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present in intermediates) can be reduced to amines.
Substitution: Halogen atoms in the difluoromethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups yields amines.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Difluoromethoxy)phenyl]acetamide
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-Difluoromethoxy-acetanilid
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its difluoromethoxy and pyrimidinyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N3O4S/c1-30-17-10-13(5-6-16(17)32-20(24)25)27-18(29)11-33-21-26-8-7-15(28-21)12-3-2-4-14(9-12)31-19(22)23/h2-10,19-20H,11H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJHKXBVKVQHBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC=C3)OC(F)F)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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